molecular formula C16H22ClN3O B5310485 2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide

Cat. No. B5310485
M. Wt: 307.82 g/mol
InChI Key: FYJMIAAXVNQAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-cyclopropylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It is commonly referred to as CCPA and belongs to the class of piperazine derivatives. CCPA has been studied extensively for its effects on the central nervous system and has shown promising results in various preclinical studies.

Mechanism of Action

CCPA acts as a selective antagonist of the dopamine D3 receptor. It also has moderate affinity for the serotonin 5-HT1A receptor and the alpha-2 adrenergic receptor. By blocking the dopamine D3 receptor, CCPA reduces the release of dopamine in the brain, which is associated with the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behaviors in animal models. CCPA has also been shown to improve cognitive function and memory in animal models. Additionally, CCPA has been shown to reduce oxidative stress and inflammation in the brain, which are associated with neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

CCPA has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. CCPA is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, CCPA has some limitations as well. It has low solubility in water, which can make it difficult to administer in some experimental settings. Additionally, CCPA has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for CCPA research. One area of interest is the potential use of CCPA in the treatment of addiction. The dopamine D3 receptor has been implicated in addiction, and CCPA's ability to block this receptor makes it a potential candidate for addiction treatment. Additionally, CCPA's neuroprotective properties make it a potential candidate for the treatment of neurodegenerative diseases. Further studies are needed to determine the safety and efficacy of CCPA in humans and to explore its potential therapeutic applications.

Synthesis Methods

The synthesis of CCPA involves the reaction of 3-chlorobenzylamine with cyclopropylacetyl chloride in the presence of piperazine. The reaction takes place at room temperature and yields CCPA as a white crystalline solid. The purity of the compound can be increased through recrystallization.

Scientific Research Applications

CCPA has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. CCPA has also been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O/c17-14-3-1-2-13(10-14)11-19-6-8-20(9-7-19)12-16(21)18-15-4-5-15/h1-3,10,15H,4-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYJMIAAXVNQAHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.